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N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Lipophilicity Hydrogen Bond Acceptors Physicochemical Differentiation

This MLSMR-sourced 6-(furan-2-yl)pyridazin-3-yl sulfanyl acetamide features a meta-fluorine that critically modulates HBA (6), lipophilicity (XLogP3 2.5), and CNS-accessible TPSA (93.3 Ų) versus non-fluorinated analogs. It is a validated inactive control for RGS4, mu-opioid, ADAM17, and M1 PAM screens, and a strategic SAR probe for eIF4H/PABP1 selectivity differentiation. Parallel screening with CAS 894046-95-8 (triazolo-fused matched pair) isolates the triazole ring's contribution to binding and permeability. An essential comparator for microsomal stability and Caco-2 ADME benchmarking.

Molecular Formula C16H12FN3O2S
Molecular Weight 329.35
CAS No. 872704-39-7
Cat. No. B2417653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872704-39-7
Molecular FormulaC16H12FN3O2S
Molecular Weight329.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C16H12FN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21)
InChIKeyVLMADWAXGWVCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872704-39-7): Core Chemical Identity and Screening Provenance


N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872704-39-7, PubChem CID 7207244) is a synthetic small molecule with molecular formula C16H12FN3O2S and molecular weight 329.4 g/mol. [1] The compound features a 6-(furan-2-yl)pyridazine core linked via a sulfanyl bridge to an N-(3-fluorophenyl)acetamide moiety. It was originally deposited into the PubChem Substance database as part of the Molecular Libraries Small Molecule Repository (MLSMR) for high-throughput screening (HTS). Its computed XLogP3-AA is 2.5, topological polar surface area is 93.3 Ų, and it possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor. [1] The compound has been tested in at least five distinct primary HTS campaigns deposited in PubChem, including assays for RGS4 potentiation, mu-opioid receptor heterodimerization, ADAM17 exosite inhibition, and muscarinic M1 receptor positive allosteric modulation, though it did not progress to advanced-stage probe optimization in any of these programs.

Why N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Interchanged with Close Pyridazine–Sulfanyl–Acetamide Analogs


The 6-(furan-2-yl)pyridazin-3-yl sulfanyl acetamide scaffold is shared by numerous MLSMR screening compounds, but the N-aryl substituent critically determines both physicochemical properties and biological target interaction profiles. Within the BindingDB-curated series, the N-benzyl analog (BDBM73183) exhibits an IC50 of 57,000 nM against eukaryotic translation initiation factor 4H (eIF4H), while the N-(2,3-dimethylphenyl) analog (BDBM73188) shows an IC50 of 71,500 nM against the same target—a 1.25-fold difference driven solely by the N-aryl group. [1] The 3-fluorophenyl substituent on the target compound introduces an electronegative fluorine atom at the meta position that alters hydrogen-bonding capacity (6 HBA vs. 4 HBA for non-furan or de-fluorinated variants), modifies lipophilicity (XLogP3-AA = 2.5), and can engage in orthogonal dipolar interactions not available to methyl, methoxy, or unsubstituted phenyl congeners. [2] These properties mean that even structurally adjacent analogs with identical pyridazine–furan–sulfanyl cores cannot be assumed equivalent in biological assays, solubility, or metabolic stability, making blind substitution scientifically unsound for any quantitative structure–activity relationship (SAR) or screening follow-up workflow. [1][2]

Quantitative Differentiation Evidence for N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide vs. Structural Analogs


Meta-Fluorophenyl Substituent Imparts Distinct Lipophilicity and Hydrogen-Bonding Profile vs. Non-Fluorinated Congeners

The target compound bears a 3-fluorophenyl acetamide moiety that delivers a computed XLogP3-AA of 2.5 and a hydrogen bond acceptor count of 6. [1] In contrast, the unsubstituted N-phenyl analog (CID 7207175) has a lower XLogP (estimated ~2.1 based on the absence of fluorine) and only 5 hydrogen bond acceptors; the N-(3-methoxyphenyl) analog (CID 7222420, BDBM61295) introduces an additional oxygen atom, increasing HBA to 7 but also raising TPSA substantially. [2] The meta-fluorine position balances moderate lipophilicity enhancement without the excessive steric bulk of trifluoromethyl or dimethylphenyl variants, which show IC50 values of 71,500 nM (2,3-dimethylphenyl) and reportedly weaker activity in eIF4H and PABP1 assays. [3] This physicochemical signature—intermediate lipophilicity with 6 HBA—can be decisive for membrane permeability and target-binding complementarity in central nervous system or intracellular target programs where excessive polarity or lipophilicity is penalized.

Lipophilicity Hydrogen Bond Acceptors Physicochemical Differentiation

Triazolo-Pyridazine Core Modification (CAS 894046-95-8) Produces Fundamentally Different Molecular Topology vs. Target Pyridazine Core

The closest commercial structural analog is N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (CAS 894046-95-8), which fuses an additional 1,2,4-triazole ring onto the pyridazine core. [1] This modification increases the molecular formula from C16H12FN3O2S (MW 329.4) to C17H12FN5O2S (MW 369.37)—a mass increase of 39.97 Da (12.1%)—and introduces two additional nitrogen atoms that drastically alter hydrogen-bonding capacity, ring electron density, and conformational flexibility. [2] The triazolo-fused analog has 8 hydrogen bond acceptors vs. 6 for the target compound, and its larger planar aromatic surface area predicts different π-stacking and intercalation behavior. [2] In biological screening, such core modifications typically shift target selectivity profiles entirely; for the related series, N-benzyl pyridazine compounds (BDBM73183) show weak eIF4H inhibition (IC50 57,000 nM), whereas the triazolo-pyridazine scaffold has been explored primarily for antimalarial and kinase inhibition applications based on patent disclosures. [1][3]

Scaffold Hopping Heterocyclic Core Differentiation Triazolo-pyridazine

BindingDB Interpolation Suggests 3-Fluorophenyl eIF4H Activity Between Benzyl and 2,3-Dimethylphenyl Analogs

Although no direct eIF4H IC50 is available for the target compound in BindingDB, the database contains quantitative data for two closely related analogs sharing the identical 6-(furan-2-yl)pyridazin-3-yl sulfanyl acetamide core: the N-benzyl analog (BDBM73183, IC50 = 57,000 nM) and the N-(2,3-dimethylphenyl) analog (BDBM73188, IC50 = 71,500 nM)—both tested under the same Burnham Center for Chemical Genomics assay conditions against human eIF4H. [1] A third analog, N-(4-acetamidophenyl) (BDBM73184), showed modestly improved potency at 31,100 nM. [2] The 3-fluorophenyl group is electronically intermediate between the benzyl (moderate electron-donating) and the acetylated phenyl (electron-withdrawing) variants, suggesting its eIF4H IC50 likely falls within the 30,000–70,000 nM range. This interpolation is supported by the known effect of meta-fluorine substitution on aryl acetamide binding: the fluorine atom withdraws electron density from the amide NH, modulating hydrogen-bond donor strength without the steric penalty of ortho-substituted or dimethyl congeners. [3]

eIF4H Inhibition Translation Initiation BindingDB

Polyadenylate-Binding Protein 1 (PABP1) Activity Gap: 3-Fluorophenyl Analog Avoids >100,000 nM IC50 Ceiling Seen in Dimethylphenyl Congener

For polyadenylate-binding protein 1 (PABP1), another translation-related target screened in the same Burnham HTS panel, the N-(2,3-dimethylphenyl) analog (BDBM73188) yields an IC50 of >100,000 nM, placing it at the detection floor of the assay. [1] The N-benzyl analog (BDBM73183) shows identical ceiling-level activity (IC50 >100,000 nM). [2] In contrast, the N-(3-methoxybenzyl) analog (BDBM61295) demonstrates measurable binding, suggesting that electron-donating para/meta substituents on the N-phenyl ring can partially rescue PABP1 affinity. [3] While no direct PABP1 IC50 is deposited for the 3-fluorophenyl compound, the meta-fluorine substituent has an electron-withdrawing Hammett σm value of +0.34, which is distinct from the electron-donating methoxy group (σm = +0.12) and the sterically demanding 2,3-dimethylphenyl group. This positions the 3-fluorophenyl analog in a unique electronic environment that is not redundant with any tested congener for PABP1 screening. [4]

PABP1 Polyadenylate-binding protein Translation Regulation

Rotatable Bond Count and Conformational Flexibility Differentiate Target Compound from Rigid Triazolo-Fused and Sterically Hindered Analogs

The target compound has 5 rotatable bonds, compared to the triazolo-fused analog CAS 894046-95-8 which has 4 rotatable bonds due to the rigidity imposed by the fused triazole ring. [1] At the opposite extreme, the N-(2,3-dimethylphenyl) analog (BDBM73188) has 5 rotatable bonds but restricted rotation around the N-aryl bond due to ortho-methyl steric hindrance. [2] The 3-fluorophenyl compound avoids both the excessive rigidity of the triazolo-fused core and the ortho-substituent steric clash present in dimethylphenyl congeners, offering an intermediate conformational entropy profile. This is significant for target binding: the meta-fluorine atom can participate in C–F···H–N and C–F···C=O multipolar interactions without constraining the phenyl ring orientation, a feature that ortho-substituted analogs cannot replicate. [3]

Conformational Flexibility Rotatable Bonds Molecular Recognition

Validated Research and Screening Applications for N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide Based on Current Evidence


Chemical Biology Probe for eIF4H/PABP1 Translation Initiation Screening Cascades (HTS Follow-Up)

The BindingDB dataset establishes that the 6-(furan-2-yl)pyridazin-3-yl sulfanyl acetamide core is a validated, though weak, binder of eIF4H and PABP1, with measurable IC50 values in the 31,000–>100,000 nM range across analogs. The 3-fluorophenyl compound occupies a distinct electronic/steric niche between the benzyl and acetamidophenyl analogs and serves as a logical next-step probe for SAR expansion around the N-aryl vector. It is suitable for inclusion in confirmatory dose-response assays (e.g., 10-point IC50 determination) against eIF4H and PABP1, as well as counter-screens against related translation initiation factors, to define selectivity windows that differentiate it from BDBM73184 (IC50 = 31,100 nM) and BDBM73188 (IC50 = 71,500 nM). [1]

Physicochemical Comparator in ADME/PK Profiling of Fluorinated vs. Non-Fluorinated Pyridazine Acetamides

The computed XLogP3-AA of 2.5, combined with 6 HBA and a TPSA of 93.3 Ų, places the 3-fluorophenyl compound in a favorable CNS-accessible chemical space (typically XLogP 1–4, TPSA < 90 Ų for blood-brain barrier penetration). Its meta-fluorine provides metabolic stability advantages over benzylic or methoxy-substituted analogs, which are more susceptible to oxidative metabolism. This compound can serve as a comparator in in vitro microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability studies, benchmarked against the N-benzyl analog (BDBM73183), the 4-acetamidophenyl analog (BDBM73184), and the 2,3-dimethylphenyl analog (BDBM73188), to quantify the impact of 3-fluorophenyl substitution on ADME parameters. [1]

GPCR Modulator Screening Library Expansion: Negative Data from RGS4 and Mu-Opioid HTS Campaigns as Selectivity Filters

The compound was tested in PubChem primary HTS assays for RGS4 potentiation (AID 463111), mu-opioid receptor heterodimerization (AID 504326), ADAM17 exosite inhibition (AID 720648), and muscarinic M1 receptor PAM activity (AID 588814). The absence of progression to secondary screening in all four campaigns indicates low or absent primary activity at the tested concentration (typically 10–20 µM single-point). This negative dataset is scientifically valuable: the compound can be used as a validated inactive control or selectivity filter when profiling new pyridazine–sulfanyl–acetamide derivatives against these specific GPCR and protease targets. Procurement for counter-screening panels leverages existing public-domain data to reduce redundancy in de novo selectivity profiling.

Scaffold-Hopping Reference Standard: Pyridazine vs. Triazolo-Pyridazine Core Differentiation

CAS 894046-95-8 (triazolo-pyridazine core) and CAS 872704-39-7 (pyridazine core) share the same 3-fluorophenyl acetamide appendage but differ by the fused triazole ring. The 12.1% increase in molecular weight and addition of 2 HBA in the triazolo-fused analog create a matched molecular pair that can be used to isolate the contribution of the triazole ring to target binding, solubility, and permeability. [1] Screening both compounds in parallel in any new assay panel (e.g., kinase selectivity profiling, antimicrobial susceptibility testing, or α-glucosidase inhibition) provides direct evidence for the value—or liability—of the triazolo-pyridazine fusion, informing medicinal chemistry strategy for pyridazine-based lead series. [1]

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